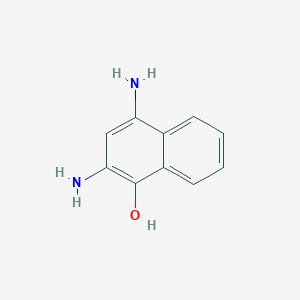

2,4-Diaminonaphthalen-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

6532-66-7 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2,4-diaminonaphthalen-1-ol |

InChI |

InChI=1S/C10H10N2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H,11-12H2 |

InChI Key |

SGEHDRMRHWBHLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2,4 Diaminonaphthalen 1 Ol

Mechanistic Investigations of Amino and Hydroxyl Group Reactivity

The presence of both amino and hydroxyl groups on the naphthalene (B1677914) ring system of 2,4-diaminonaphthalen-1-ol allows for a diverse range of reactions. The electronic properties of these substituents significantly influence the molecule's reactivity.

Nucleophilic Reactions (e.g., amine- and hydroxyl-mediated)

The amino and hydroxyl groups of this compound are nucleophilic centers, capable of participating in various substitution and condensation reactions. The reactivity of these groups is influenced by the electronic nature of the naphthalene ring and the presence of other substituents.

Nucleophilic aromatic substitution (SNAAr) reactions are a key class of reactions for aryl halides. The reactivity of these compounds is significantly enhanced by the presence of strongly electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. libretexts.org For instance, the displacement of a chloride ion from 1-chloro-2,4-dinitrobenzene (B32670) by dimethylamine (B145610) proceeds readily at room temperature, a reaction that does not occur with chlorobenzene (B131634) under the same conditions. libretexts.org This highlights the activating effect of the nitro groups. The mechanism of these reactions typically proceeds through an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The dialkylamino group of 1-dialkylamino-2,4-dinitronaphthalenes can be readily displaced by primary amines. psu.edu This substitution occurs rapidly, even with bulky dialkylamino groups. psu.edu However, with the exception of pyrrolidine (B122466), secondary amines react much more slowly. psu.edu The high reactivity of pyrrolidine compared to other secondary amines like piperidine (B6355638) is attributed to steric effects and the ability of pyrrolidine to adopt a specific transition state geometry that facilitates the departure of the leaving group. psu.edu

The study of reactions between 2-chloro-5-nitropyrimidine (B88076) and various α-nucleophiles has revealed that nucleophilic strength does not always correlate directly with basicity. nih.gov While α-nucleophiles are expected to show enhanced reactivity, the observed trend is not always consistent with their pKa values. nih.gov

Electrophilic Aromatic Substitution Patterns

The amino and hydroxyl groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. The positions on the naphthalene ring that are most susceptible to electrophilic attack are determined by the combined directing effects of these substituents and the inherent reactivity of the naphthalene core.

Naphthalene itself is more reactive than benzene (B151609) in electrophilic substitution reactions. libretexts.org Substitution on naphthalene typically favors the 1-position (α-position) over the 2-position (β-position) because the intermediate carbocation for 1-substitution is more stabilized by resonance. libretexts.org For 1-substitution, the positive charge can be delocalized over two positions while maintaining a complete aromatic ring, which is more favorable than the single resonance structure that preserves an aromatic ring in 2-substitution. libretexts.org

The presence of activating or deactivating substituents on the aromatic ring influences the rate and orientation of electrophilic aromatic substitution. mnstate.edu Electron-donating groups stabilize the intermediate carbocation, thereby accelerating the reaction and directing the incoming electrophile to the ortho and para positions. mnstate.edu Conversely, electron-withdrawing groups destabilize the carbocation, slowing the reaction and directing substitution to the meta position. mnstate.edu There are six major types of electrophilic aromatic substitution reactions: chlorination, bromination, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation, all of which generally require a catalyst. masterorganicchemistry.com

Condensation Reactions Leading to Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic compounds. The vicinal amino groups readily undergo condensation reactions with dicarbonyl compounds and their equivalents to form new rings.

Formation of Naphthalene-Fused Quinoxaline (B1680401) Derivatives

Quinoxalines are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Similarly, naphthalene-fused quinoxalines can be prepared from the corresponding naphthalenediamine. For instance, the reaction of 2,3-diaminonaphthalene (B165487) with a benzil (B1666583) compound in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB) can produce naphthalene-based quinoxalines in high yield and with a short reaction time. orientjchem.org The use of a surfactant can significantly improve the efficiency of the reaction compared to traditional methods. orientjchem.org

The synthesis of quinoxalines can also be achieved through various other methods, including catalyst-free reactions of diamines with phenacyl bromide or ultrasound-irradiated reactions in water. nih.gov One-pot, three-component reactions involving 2-iodoanilines, arylacetaldehydes, and sodium azide, catalyzed by copper, also provide a route to quinoxaline derivatives. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Naphthalene 2,3-diamines and benzil compounds | CTAB surfactant | Naphthalene-based quinoxalines | orientjchem.org |

| o-Phenylenediamines and isatin | Ultrasound irradiation in water | Indolo[2,3-b]quinoxalines | nih.gov |

| 2-Iodoanilines, arylacetaldehydes, and sodium azide | Copper catalyst | Quinoxalines | organic-chemistry.org |

| 1-(2-aminophenyl)pyrroles and substituted aldehydes | Acetic acid in methanol (B129727) | 4-aryl substituted pyrrolo[1,2-a]quinoxalines | nih.gov |

Synthesis of Naphthalene-Fused Imidazoles

Naphthalene-fused imidazoles are another class of heterocyclic compounds that can be synthesized from naphthalenediamine precursors. A common synthetic strategy involves the reaction of a naphthalenediamine with an aldehyde or a carboxylic acid derivative. For example, the incorporation of an imidazole (B134444) ring into naphthoquinones has been shown to enhance both anticancer potency and selectivity. nih.gov

The synthesis of naphthalene-fused imidazo[1,2-a]pyridines has been achieved through an electrophilic iodocyclization of 2-alkynyl-3-arylimidazo[1,2-a]pyridines. rsc.org Furthermore, novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium (B1220033) salts have been designed and synthesized, demonstrating another route to imidazole-containing naphthalene structures. nih.gov

| Precursor | Reaction Type | Product | Reference |

| Naphthoquinones | Ring-closure of amide compounds | Imidazole-fused naphthoquinones | nih.gov |

| 2-Alkynyl-3-arylimidazo[1,2-a]pyridines | Electrophilic iodocyclization | Naphthalene-fused imidazo[1,2-a]pyridines | rsc.org |

| 1,4-Dihydroxy-2-naphthoic acid derivatives | Alkylation, reduction, bromination, imidazole substitution | 1,4-Dialkoxynaphthalene-2-alkyl imidazolium salts | nih.gov |

Cyclocondensation to Perimidines and Related Structures

The reaction of 1,8-diaminonaphthalene (B57835) with aldehydes or ketones is a well-established method for the synthesis of perimidines and their 2,3-dihydro derivatives. nih.gov This cyclocondensation can be promoted by various catalysts. For example, FePO4 has been used as a green, reusable catalyst for the reaction of 1,8-diaminonaphthalene with aromatic aldehydes in ethanol (B145695) at room temperature to produce 2-substituted perimidines in good yields. nih.gov Similarly, acid catalysts like p-toluenesulfonic acid (PTSA) and Brønsted acids have been employed. nih.gov

The condensation of 1,8-diaminonaphthalene with 1,3-diketones can lead to the formation of spiro compounds, specifically bis(2,3-dihydroperimidine-2-spiro)cycloalkanes. scispace.com The reaction of 1,8-diaminonaphthalene with aldehydes and sodium pyrosulfite in aqueous ethanol or DMF provides a one-pot method for preparing 2-substituted 1H-perimidines. scispace.com

| Reactants | Catalyst/Conditions | Product | Reference |

| 1,8-Naphthalenediamine and aromatic aldehydes | FePO4 in ethanol at room temperature | 2-Substituted perimidines | nih.gov |

| 1,8-Naphthalenediamine and aromatic aldehydes | Glacial acetic acid at room temperature | Perimidine derivatives | nih.gov |

| 1,8-Diaminonaphthalene and 1,3-diketones | Not specified | Bis(2,3-dihydroperimidine-2-spiro)cycloalkanes | scispace.com |

| 1,8-Diaminonaphthalene, aldehyde, and sodium pyrosulfite | Aqueous ethanol or DMF, reflux | 2-Substituted 1H-perimidines | scispace.com |

Schiff Base Formation and Coordination Chemistry

The presence of two primary amino groups and a hydroxyl group makes this compound a prime candidate for forming Schiff bases and coordinating with metal ions.

Schiff bases, or imines, are typically formed through the condensation of a primary amine with an aldehyde or ketone. In the case of diaminonaphthalenes, such as 1,8-diaminonaphthalene, condensation with aldehydes like salicylaldehyde (B1680747) yields bis-Schiff bases. jcsp.org.pk These reactions create ligands that can form stable complexes with various transition metal ions, including Co(II), Ni(II), Cu(II), and Cd(II). jcsp.org.pk The resulting Schiff base ligands often act as bidentate or tetradentate chelating agents, coordinating with metal ions through the imine nitrogen and another donor atom, frequently the oxygen of a hydroxyl group. jcsp.org.pkijprems.comyoutube.com

The coordination chemistry of Schiff base ligands is extensive. These ligands are capable of stabilizing metals in various oxidation states and can form mononuclear, dinuclear, or even tetranuclear complexes. nih.govresearchgate.net The geometry of these metal complexes, which can range from square-planar to tetrahedral or octahedral, is influenced by the specific metal ion and the structure of the ligand. jcsp.org.pkijprems.com For instance, Schiff bases derived from 1,8-diaminonaphthalene and salicylaldehyde have been shown to form square-planar complexes with Co(II) and Ni(II), and tetrahedral complexes with Cu(II) and Cd(II). jcsp.org.pk The coordination typically involves the deprotonated phenolic oxygen and the azomethine nitrogen atoms. ijprems.com

The study of such metal complexes is driven by their diverse applications in fields like catalysis and materials science. nih.govnih.gov The structural and electronic properties of these complexes, which can be fine-tuned by modifying the Schiff base ligand, are of significant interest for developing new materials with specific catalytic or biological properties. nih.govresearchgate.net

Oxidation-Reduction Chemistry of Diaminonaphthalenols

The electron-rich aromatic system of this compound, substituted with both amino and hydroxyl groups, makes it susceptible to oxidation-reduction reactions. This reactivity is evident in both electrochemical and enzymatic processes.

Electrochemical Oxidation Processes

While specific studies on the electrochemical oxidation of this compound are not prevalent in the provided results, the electrochemical behavior of related diaminonaphthalene and aminophenol compounds provides significant insight. Generally, aromatic amines and phenols are electrochemically active, undergoing oxidation at relatively low potentials to form radical cations, which can then participate in further reactions, including dimerization or polymerization. This process is the basis for the electropolymerization of many aromatic monomers. For example, the electropolymerization of 3-ethynylaniline, often in the presence of aniline (B41778), has been studied on various electrode materials, with graphene-modified electrodes showing good performance in forming polymer films. researchgate.net

Cyclic voltammetry is a key technique used to study these oxidation processes, determining factors like redox potentials which reflect the ease of oxidation. nih.gov The electrochemical properties of Schiff base metal complexes derived from similar diamines have also been investigated, revealing insights into the redox behavior of both the ligand and the coordinated metal ion. researchgate.net

Enzymatic Degradation Pathways (e.g., laccase-mediated)

Enzymes, particularly laccases, are known to mediate the oxidation of a wide range of phenolic and amino-aromatic compounds. Laccases are multi-copper oxidases that use molecular oxygen as an oxidant, producing water as the only byproduct, which makes them environmentally friendly catalysts. plos.org The enzymatic action begins with a single-electron oxidation of the substrate to form a radical. nih.gov These radicals can then undergo further reactions, such as oxidative coupling. nih.gov

Laccases can oxidize substrates with a redox potential of up to approximately 800 mV. mdpi.com For substrates with higher redox potentials, small mediator molecules can be used to shuttle electrons between the enzyme and the substrate. nih.gov The degradation of naphthalene derivatives often involves initial hydroxylation by dioxygenase enzymes to form dihydroxynaphthalene compounds. nih.gov These intermediates are then subject to ring cleavage and further metabolism. nih.gov For instance, in the degradation of naphthalene, 1,2-dihydroxynaphthalene is a key intermediate that is further catabolized. nih.gov Similarly, the degradation of aminonaphthalenes can proceed through the formation of aminohydroxynaphthalenes or dihydroxynaphthalenes, which are then processed by ring-cleavage enzymes. nih.gov

The efficiency of laccase-mediated oxidation depends on several factors, including the redox potential difference between the enzyme and the substrate, as well as the size and shape of the substrate-binding site of the enzyme. mdpi.com For example, laccases have been successfully used for the chemoselective arylation of 5-aminopyrazoles by oxidizing catechols to reactive ortho-quinones. plos.org

Derivatization via Esterification and Amidation (e.g., prop-2-enoate formation)

The functional groups of this compound (hydroxyl and amino groups) are amenable to derivatization through reactions like esterification and amidation. These modifications can be used to alter the compound's physical and chemical properties or to attach it to other molecules.

Esterification would involve the reaction of the hydroxyl group with a carboxylic acid or one of its derivatives, such as an acyl chloride or anhydride. Amidation would involve the reaction of one or both amino groups with a similar acylating agent. A specific example mentioned is the formation of a prop-2-enoate (acrylate) derivative. This could be achieved by reacting this compound with acryloyl chloride or a related reagent.

While direct examples for this compound are not detailed in the search results, procedures for similar reactions are well-established in organic chemistry. For instance, the synthesis of methyl (E)-4-(N-(prop-2-yn-1-yl)phenylsulfonamido)but-2-enoate involves the reaction of a sulfonamide with methyl (E)-4-bromobut-2-enoate, demonstrating the alkylation of an amine derivative. beilstein-journals.org Another relevant example is the preparation of various esters and amides in multi-step syntheses, where hydroxyl and amino groups are routinely modified under controlled conditions. ualberta.ca These derivatization reactions are fundamental in synthesizing more complex molecules from simpler building blocks.

Polymerization Reactions of Diaminonaphthalene Monomers

Diaminonaphthalenes are valuable monomers for the synthesis of polymers with interesting properties, such as thermal stability and electrical conductivity. researchgate.netnih.gov The presence of two amino groups allows for the formation of polymer chains through various polymerization mechanisms.

One common method is oxidative polymerization. For example, poly(1,4-diaminonaphthalene) has been synthesized at the nanoscale via oxidative polymerization in an acidic medium, using potassium persulfate as an initiator. nih.gov The resulting nanopolymers were found to be thermally stable up to 200 °C. nih.gov Spectroscopic analysis indicated that the polymerization of 1,4-diaminonaphthalene occurs through the formation of N-C and N=C bonds. researchgate.net

Another approach is solvothermal polymerization, which has been evaluated for monomers like diaminomaleonitrile (B72808) (DAMN). acs.org This method involves heating the monomer in a suitable solvent at elevated temperatures, often without the need for an initiator or catalyst. acs.org Diaminonaphthalene itself is noted as a monomer that can be used in such polymerization processes. acs.org

Electropolymerization is another technique used to create polymer films directly on an electrode surface. This method has been applied to various aniline derivatives and could foreseeably be used for diaminonaphthalenes. researchgate.net The resulting polymers often possess interesting electrochemical and electronic properties. The properties of these polymers can be influenced by the choice of monomer, the polymerization conditions, and the incorporation of other materials like graphene. researchgate.net

Interactive Data Table: Polymerization of Diaminonaphthalene

The following table summarizes findings from studies on the polymerization of diaminonaphthalene monomers.

| Monomer | Polymerization Method | Key Findings | Reference |

| 1,4-Diaminonaphthalene | Oxidative Polymerization | Produced thermally stable nanopolymers (up to 200 °C). Polymerization occurs via N-C and N=C bond formation. | researchgate.netnih.gov |

| Diaminomaleonitrile (related diamine) | Solvothermal Polymerization | Highest yields achieved with protic n-alcohols at 130-150 °C. | acs.org |

| 3-Ethynylaniline (with aniline) | Electropolymerization | Graphene-modified electrodes showed good performance for forming a PANI-like polymer. | researchgate.net |

Compound Index

Derivatives of 2,4 Diaminonaphthalen 1 Ol: Synthesis, Structural Elucidation, and Functionalization

Amine-Substituted Derivatives (e.g., Triaminonaphthalenols)

The introduction of additional amine groups to the 2,4-diaminonaphthalen-1-ol framework to form triaminonaphthalenols can be achieved through various synthetic strategies. One common approach involves the nitration of a suitably protected diaminonaphthalenol precursor, followed by reduction of the nitro group to an amine. The specific positioning of the third amino group can be controlled by the choice of nitrating agent and reaction conditions.

For instance, the synthesis of a triaminonaphthalenol derivative can be conceptualized through a multi-step process starting from a protected this compound. The hydroxyl and amino groups are first protected to prevent unwanted side reactions. Subsequent nitration, typically using a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the naphthalene (B1677914) ring. The position of nitration is directed by the existing substituents. Following nitration, the protecting groups are removed, and the nitro group is reduced to an amine, often using reducing agents like tin(II) chloride or catalytic hydrogenation, to yield the final triaminonaphthalenol product. The characterization of these derivatives relies on spectroscopic techniques such as NMR and IR, as well as mass spectrometry to confirm the molecular structure.

Phenolic-Substituted Derivatives

The synthesis of phenolic-substituted derivatives of this compound can be approached through etherification or cross-coupling reactions. Etherification involves the reaction of the hydroxyl group of this compound with an appropriate alkyl or aryl halide in the presence of a base. This method allows for the introduction of a wide variety of phenolic moieties.

Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, provide a powerful tool for the formation of C-O bonds. In a typical Buchwald-Hartwig amination, a palladium or copper catalyst is used to couple the hydroxyl group of the naphthalenol with an aryl halide or triflate. Recent advancements in oxidative phenol (B47542) coupling reactions also offer a pathway to synthesize these derivatives, often utilizing metal catalysts or electrochemical methods to forge C-C and C-O bonds. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. The resulting phenolic-substituted derivatives can be characterized by standard analytical techniques to confirm their structure.

Heterocyclic Fused Derivatives (e.g., phenoxazines, thiazinoperimidines, triazoloperimidines, thiazoloperimidines)

The fusion of heterocyclic rings to the this compound core leads to complex polycyclic systems with unique electronic and photophysical properties.

Phenoxazines: The synthesis of phenoxazine (B87303) derivatives can be achieved through the condensation of this compound with ortho-quinones or their precursors. For example, the reaction of this compound with 1,2-naphthoquinone (B1664529) in the presence of an oxidizing agent can lead to the formation of a benzo[a]phenoxazine skeleton. One-pot syntheses of phenazine (B1670421) derivatives from 2-naphthols and 1,2-diamines have been reported, proceeding through an intermediate 1,2-naphthoquinone. researchgate.net Similar strategies can be adapted for the synthesis of phenoxazines from this compound.

Thiazinoperimidines, Triazoloperimidines, and Thiazoloperimidines: The synthesis of these fused heterocyclic systems often starts from naphthalenediamine precursors. Perimidines are typically formed by the condensation of 1,8-diaminonaphthalene (B57835) with carboxylic acids or their derivatives. nih.gov To generate the desired fused systems, a multi-step synthesis would be required, starting with the appropriate functionalization of this compound to introduce the necessary reactive groups for the subsequent cyclization reactions.

For instance, the synthesis of a thiazinoperimidine derivative could involve the initial formation of a perimidine ring from a suitably substituted naphthalenediamine, followed by the construction of the thiazine (B8601807) ring. Similarly, triazoloperimidines can be synthesized from aminotriazoles and 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds, or through the Dimroth rearrangement of triazolopyrimidines. researchgate.netresearchgate.netmdpi.com The synthesis of thiazoloperimidines can be achieved through various routes, including the reaction of aminothiazoles with appropriate precursors or through solid-phase synthesis. researchgate.netnih.govnih.govresearchgate.netrecentscientific.comnih.gov

Schiff Base Ligands and Their Metal Complexes

Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde or ketone. sci-hub.seresearchgate.netresearchgate.netmdpi.com this compound, with its two primary amine groups, can readily react with various aldehydes and ketones to form bidentate or tetradentate Schiff base ligands. The reaction with salicylaldehyde (B1680747), for example, would yield a ligand with N2O2 donor atoms, capable of coordinating with a variety of metal ions. mdpi.com

The synthesis of these Schiff base ligands is typically straightforward, often involving refluxing the reactants in an appropriate solvent like ethanol (B145695). researchgate.net The resulting ligands can then be complexed with various metal salts (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) to form stable metal complexes. sci-hub.se

The characterization of both the Schiff base ligands and their metal complexes is carried out using a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the formation of the imine (C=N) bond, which typically shows a characteristic absorption band. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the ligand. In the metal complexes, shifts in the IR and NMR signals can indicate the coordination of the ligand to the metal ion. Molar conductivity measurements can help determine the electrolytic nature of the complexes.

| Schiff Base Ligand | Aldehyde/Ketone Precursor | Metal Ion | Resulting Complex |

| Bis(salicylidene)-2,4-diaminonaphthalen-1-ol | Salicylaldehyde | Cu(II) | [Cu(L)] |

| Bis(acetylacetonylidene)-2,4-diaminonaphthalen-1-ol | Acetylacetone | Ni(II) | [Ni(L)] |

| Bis(vanillinylidene)-2,4-diaminonaphthalen-1-ol | Vanillin | Co(II) | [Co(L)] |

| Bis(2-hydroxy-1-naphthalidene)-2,4-diaminonaphthalen-1-ol | 2-Hydroxy-1-naphthaldehyde | Zn(II) | [Zn(L)] |

Structure-Activity Relationship Studies of Novel Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its functional properties. For derivatives of this compound, SAR studies can provide valuable insights into their potential applications, for instance, as antimicrobial agents.

Studies on various naphthalene derivatives have shown that the nature and position of substituents on the naphthalene ring significantly impact their biological activity. ijpsjournal.comnih.gov For example, the introduction of certain functional groups can enhance the antimicrobial properties of the molecule. In the context of diaminonaphthalene derivatives, the lipophilicity and electronic properties of the substituents can play a key role in their interaction with biological targets. nih.gov

Spectroscopic and Advanced Analytical Characterization of 2,4 Diaminonaphthalen 1 Ol and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the conformational landscape of molecules. Techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide a molecular fingerprint based on the characteristic vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,4-Diaminonaphthalen-1-ol, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its hydroxyl (-OH), amino (-NH2), and aromatic (C=C) groups.

The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amino groups are expected to be observed as two distinct bands in the 3300-3500 cm⁻¹ range. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene (B1677914) ring are found in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations are typically observed between 1250 and 1350 cm⁻¹, and the C-O stretching of the hydroxyl group is expected in the 1000-1200 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Amino (-NH₂) | N-H Stretch (asymmetric) | ~3400-3500 |

| N-H Stretch (symmetric) | ~3300-3400 | |

| N-H Bend (scissoring) | 1590-1650 | |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| C=C Stretch | 1400-1600 | |

| Carbon-Nitrogen | C-N Stretch | 1250-1350 |

| Carbon-Oxygen | C-O Stretch | 1000-1200 |

This table presents expected values based on established group frequencies and may vary depending on the specific molecular environment and intermolecular interactions.

Raman spectroscopy, a complementary technique to FT-IR, provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. For molecules with a high degree of symmetry and non-polar bonds, certain vibrations may be more prominent in the Raman spectrum than in the FT-IR spectrum. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.

Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are advanced techniques that can significantly amplify the Raman signal of molecules adsorbed on or near a nanostructured metallic surface. rsc.org This enhancement allows for the detection of analytes at very low concentrations, even down to the single-molecule level. aps.org SERS and TERS are particularly useful for studying the orientation and interaction of molecules with surfaces. nih.govnih.gov

For this compound, SERS and TERS could provide detailed information about its adsorption behavior on plasmonically active substrates like silver or gold nanoparticles. researchgate.net The enhancement of specific vibrational modes can indicate which functional groups are in proximity to the metal surface. For example, if the amino groups interact with the surface, the N-H and C-N vibrational modes would likely be enhanced. The study of naphthalene and its derivatives by SERS has demonstrated the utility of this technique for detecting and characterizing aromatic hydrocarbons. researchgate.net TERS, with its high spatial resolution, could even be used to map the chemical composition of surfaces functionalized with this compound derivatives on the nanoscale. nih.govyoutube.comrsc.org

The following table outlines the expected Raman shifts for the key functional groups in this compound, based on data from related naphthalene compounds. researchgate.netifo.lviv.uanih.gov

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Breathing | 700-800 |

| C-H in-plane bend | 1000-1100 | |

| C=C Stretch | 1300-1600 | |

| Amino (-NH₂) | N-H Bend | 1600-1650 |

| C-N Stretch | 1250-1350 | |

| Hydroxyl (-OH) | C-O Stretch | 1200-1300 |

This table presents expected values based on data from similar compounds and may be subject to shifts depending on the experimental conditions and molecular interactions.

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy probes the electronic transitions within a molecule by measuring the absorption and emission of light in the ultraviolet and visible regions. These techniques are invaluable for understanding the photophysical properties of this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the naphthalene ring system. The presence of the amino and hydroxyl substituents, which are auxochromes, is likely to cause a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted naphthalene.

Studies on related diaminonaphthalenes, such as 1,4-diaminonaphthalene and 2,3-diaminonaphthalene (B165487), show characteristic absorption maxima in the UV region. researchgate.netrsc.org For example, 2,3-diaminonaphthalene in methanol (B129727) exhibits an absorption maximum at 245 nm. photochemcad.com The absorption spectrum of a derivative, N,N-bis(1H-pyrrole-2-yl)methylene naphthalene-2,3-diamine, shows bands attributed to the π-π* transitions of the aromatic rings. researchgate.net A derivative of 1-hydroxynaphthalene, 1-hydroxy-2,4-diformylnaphthalene, also shows characteristic UV-Vis absorption. nih.gov Based on these related compounds, the expected UV-Vis absorption maxima for this compound are presented in the table below.

| Compound | Solvent | λmax (nm) | Reference |

| 2,3-Diaminonaphthalene | Methanol | 245 | photochemcad.com |

| Naphthalene | Ethanol (B145695) | 221, 275, 312 | researchgate.net |

| 1,4-Diaminonaphthalene | Various | - | rsc.org |

| 1-hydroxy-2,4-diformylnaphthalene derivative | - | 550 | nih.gov |

The absorption maxima can be influenced by the solvent polarity and pH.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides information about the electronic structure of the excited state and the efficiency of the emission process, which is quantified by the fluorescence quantum yield. Many naphthalene derivatives are known to be fluorescent.

The fluorescence properties of diaminonaphthalenes are sensitive to their substitution pattern and environment. For instance, 2,3-diaminonaphthalene is a well-known fluorescent probe. sigmaaldrich.commedchemexpress.com The fluorescence of 1,4-, 1,5-, and 1,8-diaminonaphthalenes has also been studied, revealing the influence of the amino group positions on their photophysical properties. rsc.org Derivatives of naphthalimide are also known for their solvatochromic fluorescence, where the emission wavelength changes with the polarity of the solvent. nih.gov A fluorescent probe based on 1-hydroxy-2,4-diformylnaphthalene has been developed for the detection of sulfites and bisulfites, with an emission maximum at 605 nm. nih.gov

The quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of 2,3-diaminonaphthalene in methanol has been reported to be 0.54. photochemcad.com

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |

| 2,3-Diaminonaphthalene | 0.5 M Na carbonate pH 10.0 (derivatized) | 364 | 406 | - | sigmaaldrich.com |

| 2,3-Diaminonaphthalene | Methanol | - | - | 0.54 | photochemcad.com |

| 1-hydroxy-2,4-diformylnaphthalene derivative | - | - | 605 | - | nih.gov |

| 4-Dimethylaminonaphthalimide-Peptide Conjugates | Various | - | - | - | nih.gov |

Fluorescence properties are highly dependent on the solvent, pH, and the presence of quenchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom in a molecule.

For this compound, ¹H NMR spectroscopy would reveal the chemical shifts and coupling patterns of the protons on the aromatic ring and the protons of the amino and hydroxyl groups. The protons of the amino and hydroxyl groups would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent and concentration. The aromatic protons would exhibit a complex splitting pattern due to spin-spin coupling between adjacent protons.

¹³C NMR spectroscopy would provide the chemical shifts of the ten carbon atoms in the naphthalene ring system. The carbons bearing the amino and hydroxyl groups would be significantly shifted compared to the unsubstituted carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals.

| Compound | Nucleus | Solvent | Chemical Shifts (ppm) | Reference |

| 1,2-Diaminopropane (Predicted) | ¹³C | D₂O | 21.4, 43.8, 45.4 | hmdb.ca |

| 2,3-Diaminonaphthalene | ¹³C | - | - | chemicalbook.com |

| 1,8-Diaminonaphthalene (B57835) | ¹³C | - | - | chemicalbook.com |

| 2-(n-alkylamino)-naphthalene-1,4-diones | ¹H, ¹³C | DMSO-d₆ | Various | nih.govnih.gov |

| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | ¹H, ¹³C | CDCl₃ | Various | mdpi.com |

The chemical shifts are highly dependent on the specific structure, solvent, and temperature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis.

Electron Ionization (EI) is a hard ionization technique that bombards the sample with high-energy electrons (typically 70 eV). miamioh.edu This process usually results in the formation of a molecular ion (M⁺˙), which corresponds to the molecular weight of the compound, along with numerous fragment ions. The fragmentation pattern serves as a molecular fingerprint. The EI mass spectrum of this compound (molecular weight: 174.20 g/mol ) would be expected to show a molecular ion peak at m/z 144, similar to its isomer 2-naphthol. researchgate.net The fragmentation pattern would likely involve characteristic losses, providing structural clues.

Electrospray Ionization (ESI) is a soft ionization method that is particularly useful for polar and thermally fragile molecules. nih.gov It typically generates intact, protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.gov For this compound, ESI-MS in positive ion mode would be expected to produce a prominent ion at m/z 175.21 ([C₁₀H₁₀N₂O + H]⁺). This technique is excellent for confirming the molecular weight of the analyte. nih.govpsu.edu The low fragmentation nature of ESI preserves the molecular ion, making it a reliable method for molecular weight determination. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition. nih.govresearchgate.net By comparing the experimentally measured accurate mass to the calculated mass, the precise molecular formula can be confirmed, distinguishing it from other compounds with the same nominal mass. mdpi.com For the protonated molecule of this compound, HRMS would be used to verify the elemental formula C₁₀H₁₁N₂O⁺.

Table 3: Summary of Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Key Ion (m/z) | Information Provided |

| EI-MS | Hard | 174 (M⁺˙) | Molecular weight and structural fingerprint from fragmentation. |

| ESI-MS | Soft (Positive) | 175 ([M+H]⁺) | Confirmation of molecular weight with minimal fragmentation. nih.gov |

| HRMS-ESI | Soft (Positive) | 175.0866 (Calculated) | Precise mass to confirm the elemental composition (C₁₀H₁₁N₂O⁺). nih.gov |

Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis

Mass Spectrometry Imaging (MSI) is a powerful analytical technique that allows for the visualization of the spatial distribution of chemical compounds within a sample. nih.gov This method generates chemically specific and spatially resolved ion distribution maps by analyzing thin tissue sections or other samples in situ, without the need for chemical labeling. researchgate.net The core principle of MSI involves desorbing and ionizing molecules from discrete locations on a sample surface and then analyzing the generated ions based on their mass-to-charge (m/z) ratio. nih.gov

One of the most common MSI techniques is Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. nih.gov In a typical MALDI-MSI workflow, a thin section of a sample is coated with an energy-absorbing matrix. A pulsed laser is then directed across the sample, desorbing and ionizing analytes at each spot. The resulting ions are analyzed by a mass spectrometer to create a mass spectrum for each location, which is then used to generate a two-dimensional ion image representing the distribution of a specific analyte. nih.gov

While direct MSI studies on this compound are not extensively documented in publicly available literature, the technique's applicability can be inferred from studies on related compounds. For instance, 1,5-diaminonaphthalene (DAN), an isomer, has been effectively used as a matrix in MALDI-MS for the analysis of small molecule metabolites. nih.govdntb.gov.ua This suggests that naphthalenic compounds are amenable to MALDI-MSI analysis. The technique could be employed to map the distribution of this compound and its metabolites in biological tissues, which would be invaluable for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Hypothetical Application of MSI to this compound:

To illustrate the potential of MSI, consider a hypothetical study where a biological tissue sample is analyzed after exposure to this compound. MSI could reveal the precise localization of the parent compound and any potential metabolites.

Table 1: Potential Data from a Hypothetical MSI Study of this compound

| Analyte | m/z (Hypothetical) | Observed Location in Tissue (Hypothetical) | Relative Intensity (Hypothetical) |

| This compound | 175.0866 [M+H]⁺ | Concentrated in specific organ sub-regions | High |

| Metabolite A (e.g., Glucuronide) | 351.1177 [M+H]⁺ | Primarily in excretory pathways | Moderate |

| Metabolite B (e.g., Sulfate) | 255.0434 [M+H]⁺ | Distributed near metabolic centers | Low |

This spatially resolved information is a significant advantage over traditional homogenization techniques, which only provide average concentrations. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This information is then used to calculate the compound's empirical formula, which represents the simplest whole-number ratio of atoms of each element in the compound. chemcollective.orgyoutube.com

The empirical formula of this compound is C₁₀H₁₀N₂O. The process to experimentally verify this formula involves determining the mass percentage of each element (carbon, hydrogen, nitrogen, and oxygen) in a pure sample.

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic masses of its constituent elements.

Table 2: Theoretical Elemental Composition of this compound

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 68.94 |

| Hydrogen (H) | 1.008 | 10 | 10.08 | 5.79 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.09 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.18 |

| Total | 174.203 | 100.00 |

To determine the empirical formula from experimental data, the mass percentages are used to find the molar ratios of the elements. libretexts.org

Example Calculation for Empirical Formula Determination:

Assuming an experimental analysis of a 100g sample of this compound yielded the theoretical mass percentages:

Convert mass to moles:

Moles of C = 68.94 g / 12.011 g/mol ≈ 5.74 moles

Moles of H = 5.79 g / 1.008 g/mol ≈ 5.74 moles

Moles of N = 16.09 g / 14.007 g/mol ≈ 1.15 moles

Moles of O = 9.18 g / 15.999 g/mol ≈ 0.574 moles

Find the simplest mole ratio: Divide each mole value by the smallest number of moles calculated (0.574 moles of Oxygen).

C: 5.74 / 0.574 ≈ 10

H: 5.74 / 0.574 ≈ 10

N: 1.15 / 0.574 ≈ 2

O: 0.574 / 0.574 = 1

The resulting ratio is C₁₀H₁₀N₂O₁, which confirms the empirical formula of this compound. This process is a cornerstone of chemical characterization, validating the identity of a synthesized or isolated compound. acdlabs.com

Theoretical and Computational Chemistry Studies of 2,4 Diaminonaphthalen 1 Ol

Reaction Mechanism Elucidation via Computational Pathways

Understanding the precise step-by-step process of a chemical reaction is fundamental to controlling its outcome and optimizing conditions. Computational chemistry offers a virtual laboratory to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the most favorable reaction pathways.

Density Functional Theory (DFT) is a cornerstone of these investigations, providing a good balance between accuracy and computational cost for studying electronic structures. By applying DFT methods, researchers can calculate the geometries and energies of reactants, products, and all intervening structures along a reaction coordinate. For instance, in the study of related heterocyclic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to optimize molecular geometries and to be consistent with experimental spectroscopic data. researchgate.net

The elucidation of a reaction mechanism involving 2,4-Diaminonaphthalen-1-ol would typically involve the following computational steps:

Reactant and Product Optimization: The three-dimensional structures of this compound and the expected product(s) of a reaction are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the lowest energy reaction path. The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is identified, IRC calculations are performed to trace the reaction path downhill from the transition state to the reactants and products, confirming that the identified transition state connects the desired species.

Thermodynamic and Kinetic Analysis: From the calculated energies of all species, key thermodynamic parameters such as the enthalpy (ΔH), Gibbs free energy (ΔG), and activation energy (Ea) of the reaction can be determined. This information reveals the spontaneity and rate of the reaction.

While no specific studies detailing the reaction mechanisms of this compound were found, the principles described above are broadly applicable. For example, computational studies on other nitrogen-containing heterocyclic compounds have successfully elucidated complex reaction pathways, providing insights that would be difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in medicinal chemistry and materials science for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts.

The development of a QSAR model for derivatives of this compound would follow a general workflow:

Data Set Collection: A dataset of this compound derivatives with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of compounds.

For example, a QSAR study on a series of DNA methyltransferase 1 (DNMT1) inhibitors successfully constructed models with good predictive performance (R² up to 0.988). nih.gov The models revealed that descriptors such as the bond information content index (BIC1) and electronegativity (R6e+) were crucial for the inhibitory activity. nih.gov Such insights are instrumental in the rational design of new, more potent inhibitors.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| Topological | Zagreb Index (M1) | A measure of the branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of a molecule. |

| Electronic | Dipole Moment (µ) | A measure of the polarity of a molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

This table presents a selection of commonly used molecular descriptors in QSAR modeling.

In a hypothetical QSAR study of this compound derivatives, one might investigate how substituents at different positions on the naphthalene (B1677914) ring influence a particular biological activity. The resulting QSAR model could guide the synthesis of new derivatives with enhanced properties. For instance, if the model indicates that increased lipophilicity is correlated with higher activity, new derivatives with lipophilic groups could be designed and synthesized.

Molecular dynamics (MD) simulations can further complement QSAR studies by providing insights into the dynamic behavior of ligand-receptor interactions. nih.gov For example, MD simulations of a mouse eugenol (B1671780) olfactory receptor revealed the formation and lifetime of hydrogen bonds between the ligand and specific amino acid residues within the receptor's binding pocket, information that can be crucial for designing derivatives with improved binding affinity. nih.gov

Advanced Research Applications of 2,4 Diaminonaphthalen 1 Ol and Its Derivatives Mechanistic and Preclinical Focus

Development of Molecular Probes and Chemosensors

The inherent fluorescent properties of naphthalene (B1677914) derivatives make them ideal candidates for the creation of molecular probes and chemosensors. These tools are designed to detect and quantify specific analytes with high sensitivity and selectivity, which is crucial in various fields, including environmental monitoring and biomedical diagnostics.

A notable application in this area is the use of 2,3-diaminonaphthalene (B165487) (DAN) as a fluorescent sensor for nitrite (B80452) ions. researchgate.netresearchgate.netresearchgate.net The underlying principle of this detection method is a chemical reaction between DAN and nitrite in an acidic environment. This reaction leads to the formation of 1H-naphthotriazole, a highly fluorescent compound. researchgate.net The intensity of the fluorescence emitted is directly proportional to the concentration of nitrite present, allowing for quantification.

This method is recognized for its high sensitivity, with the ability to detect nitrite concentrations in the nanomolar to micromolar range (10 nM to 10 µM). researchgate.netmdpi.com To enhance its practical use, researchers have explored immobilizing DAN within a sol-gel matrix, which creates a ready-to-use sensor for the specific measurement of nitrite at submicromolar levels without extensive sample preparation. mdpi.com The reaction can be measured using an excitation wavelength of 375 nm and an emission wavelength of 450 nm. researchgate.net Voltammetric methods have also been developed, where the unreacted DAN is measured at a carbon paste electrode, offering a detection limit of 0.2 µmol L−1. scirp.org

| Analyte | Sensor Molecule | Detection Principle | Detection Range |

| Nitrite (NO₂⁻) | 2,3-Diaminonaphthalene (DAN) | Forms fluorescent 1H-naphthotriazole | 10 nM - 10 µM |

| Aluminum (Al³⁺) | Naphthalene-derived Schiff base | "Turn-on" fluorescence | 1.89 x 10⁻⁸ M (detection limit) |

Beyond nitrite, other naphthalene derivatives have been developed as chemosensors for various ions. For instance, a Schiff base compound derived from naphthalene has been synthesized and characterized as a selective fluorescent probe for aluminum ions (Al³⁺). nih.gov This "turn-on" sensor exhibits high selectivity for Al³⁺ even in the presence of other common cations and has a very low detection limit of 1.89 × 10⁻⁸ M. nih.gov

Investigation as Scaffolds for Biologically Active Molecules (In Vitro and Animal Studies)

The naphthalene core provides a versatile platform for the synthesis of novel compounds with a wide range of biological activities. Researchers have extensively modified this core to explore its potential in developing new antimicrobial agents.

Derivatives of diaminonaphthalene have demonstrated significant potential as antimicrobial agents, with studies reporting activity against bacteria, fungi, and viruses.

Antibacterial Activity: Numerous studies have highlighted the antibacterial properties of naphthalene derivatives. For example, certain 1,4-naphthoquinone (B94277) derivatives have shown potent activity against various bacterial strains. nih.govacs.org The introduction of different functional groups onto the naphthalene ring can significantly influence the antibacterial spectrum and potency. Some derivatives have been found to be more effective against Gram-positive bacteria like Staphylococcus aureus, while others show activity against Gram-negative bacteria such as Escherichia coli. nih.govacs.org

Antifungal Activity: The antifungal potential of naphthalene derivatives is also well-documented. For instance, 1-amino-5-isocyanonaphthalene (ICAN) and its derivatives have shown excellent antifungal activity against a broad range of Candida species. Structure-activity relationship studies have revealed that the naphthalene core, along with the isocyano- and amino-moieties, are crucial for the antifungal effect. Some azole derivatives incorporating a naphthalene ring have demonstrated potent antifungal effects against both planktonic and biofilm forms of Candida spp.

Antiviral Activity: The exploration of naphthalene derivatives has extended to their potential as antiviral agents. A new series of naphthalene-derived compounds were screened for their inhibitory activity against HIV-1 and HIV-2, with one compound showing potent inhibition of HIV-1 replication in vitro. Another study reported that a 2-aminonaphthalene derivative exhibited better antiviral activity in vitro against the influenza A virus than the reference drug ribavirin.

A key mechanism through which some naphthalene-based antibacterial agents exert their effect is by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs.

Inhibition of these enzymes disrupts the topological state of DNA, leading to bacterial cell death. For example, certain 1,8-diaminonaphthalene (B57835) derivatives have been shown to possess dual inhibitory activity against both DNA gyrase and topoisomerase IV. The potency of these inhibitors can be influenced by various structural features of the molecule. The development of dual-targeting inhibitors is a promising strategy to minimize the emergence of bacterial resistance.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. Naphthalene derivatives have emerged as promising candidates for combating biofilm-associated infections.

Studies have shown that certain diaminonaphthalene derivatives can effectively prevent the formation of biofilms and eradicate existing ones. For instance, some halogenated phenylboronic acids have demonstrated both antibacterial and antibiofilm activity against Vibrio parahaemolyticus. Similarly, azole derivatives containing a naphthalene moiety have been found to inhibit the biofilm formation of Candida albicans. The antibiofilm activity of these compounds is often attributed to their ability to interfere with bacterial adhesion, virulence factors, and quorum sensing.

The biological activity of diaminonaphthalene derivatives can be significantly enhanced through the formation of metal complexes. This concept is rooted in chelation theory, which posits that the formation of a chelate ring with a metal ion can increase the lipophilicity of a compound. researchgate.net This increased lipid solubility facilitates the compound's transport across the lipid membranes of microorganisms, thereby enhancing its antimicrobial efficacy. researchgate.net

Modulation of Antioxidant and Pro-oxidant Properties

The unique electronic properties of naphthalene derivatives, particularly those bearing both amino and hydroxyl groups, position them as intriguing subjects in the study of antioxidant and pro-oxidant activities. The capacity of these molecules to donate hydrogen atoms or single electrons is central to their antioxidant potential, allowing them to neutralize reactive oxygen species (ROS). Conversely, under certain conditions, these same compounds can participate in redox cycling, potentially generating ROS and thus exhibiting pro-oxidant effects. researchgate.netnih.gov

Research into related di-substituted naphthalene compounds, such as 1,5-diaminonaphthalene (DAN), has demonstrated that their antioxidant and pro-oxidant characteristics can be finely tuned through chemical modification. For instance, the asymmetric amidation of DAN to form a mono-pyroglutanilide derivative has been shown to suppress its pro-oxidant properties while retaining a mild antioxidant activity. nih.govnih.gov This modulation is attributed to a change in the electronic distribution across the aromatic system, which in turn affects the molecule's ability to participate in redox reactions. nih.gov The antioxidant activity of such compounds is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, which measures the ability of the compound to donate a hydrogen atom or an electron. nih.gov

While direct studies on the 2,4-diaminonaphthalen-1-ol isomer are less common in publicly available literature, the principles observed with other aminonaphthols and diaminonaphthalenes are applicable. The relative positions of the amino and hydroxyl groups on the naphthalene ring are critical in determining the radical scavenging activity. nih.gov It is plausible that this compound and its derivatives could also exhibit this dual antioxidant/pro-oxidant nature, a characteristic that is of significant interest in fields such as pharmacology and materials science, where controlled redox activity is desirable.

Table 1: Modulation of Redox Properties in a Diaminonaphthalene Derivative

| Compound | Pro-oxidant Activity (ICG Assay) | Antioxidant Activity (DPPH Assay) | Key Finding | Reference |

| 1,5-Diaminonaphthalene (DAN) | Present | Active | Exhibits both pro-oxidant and antioxidant properties. | nih.govnih.gov |

| Mono-pyroglutanilide of DAN | Suppressed | Mildly Active | Asymmetric amidation modulates redox activity, suppressing pro-oxidant effects. | nih.govnih.gov |

Anticancer and Antiprotozoal Potential via Mechanistic Studies

Derivatives of diaminonaphthalene are being explored for their potential as therapeutic agents, particularly in the realms of oncology and infectious diseases. The structural motif of a naphthalene core with strategically placed amino groups can be found in various compounds with demonstrated biological activity.

Mechanistic studies on related structures provide insights into the potential anticancer pathways for derivatives of this compound. For example, 2,4-disubstituted quinazoline (B50416) derivatives have been shown to exert their anticancer effects by stabilizing G-quadruplex structures in the promoter region of the c-myc oncogene, leading to the downregulation of its expression. This, in turn, disrupts ribosomal RNA synthesis and activates p53-dependent apoptosis in cancer cells. Furthermore, naphthalene-1,4-dione analogues have been identified as having cancer cell-specific cytotoxicity by altering glucose metabolism and increasing cellular oxygen consumption, thereby inducing necrosis in cancer cells. nih.gov These mechanisms, which target fundamental processes in cancer cell proliferation and metabolism, highlight the potential for designing potent and selective anticancer agents based on the this compound scaffold.

In the context of antiprotozoal activity, the diaminonaphthalene structure serves as a valuable building block. For instance, isoxazole (B147169) derivatives, which have been synthesized using a poly(1,8-diaminonaphthalene)-based nanocatalyst, have shown promising antitumor and antiprotozoal properties. This suggests that the diaminonaphthalene moiety can be incorporated into more complex heterocyclic systems to generate compounds with a broad spectrum of therapeutic potential. The development of such compounds is of particular importance in addressing the challenge of drug resistance in both cancer and protozoal infections.

Enzyme Inhibition Studies (e.g., Protozoal Purine (B94841) Nucleoside Phosphorylase, DHFR)

Enzyme inhibition is a key strategy in the development of new therapeutic agents. Derivatives of this compound, particularly those that mimic the structure of endogenous substrates or cofactors, are of interest as potential enzyme inhibitors. Two enzymes of significant therapeutic interest are dihydrofolate reductase (DHFR) and purine nucleoside phosphorylase (PNP).

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of purines and thymidylate, making it a well-established target for anticancer drugs. youtube.com Research has focused on nonclassical, lipid-soluble DHFR inhibitors that can passively diffuse through cell membranes, overcoming a common mechanism of drug resistance. A series of 2,4-diamino-5-(2′-arylpropargyl)pyrimidine derivatives have been investigated as potent inhibitors of human DHFR. aps.org These compounds exhibit strong enzyme inhibition, with several showing 50% inhibition concentration (IC50) values below 500 nM. youtube.comaps.org Molecular docking studies have revealed that these inhibitors form critical hydrogen bonds and van der Waals interactions within the active site of the enzyme. youtube.com The structural similarities between these pyrimidine (B1678525) derivatives and a potential this compound-based inhibitor suggest a promising avenue for the design of novel antifolates.

Table 2: Inhibition of Human DHFR by 2,4-Diaminopyrimidine Derivatives

| Compound | Description | IC50 (nM) | Key Finding | Reference |

| Compound 35 | 2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine | 57 | 3,500-fold more potent than trimethoprim (B1683648) against human DHFR. | youtube.comaps.org |

| Trimethoprim | Reference bacterial DHFR inhibitor | ~200,000 | Weak inhibitor of human DHFR. | youtube.com |

Protozoal Purine Nucleoside Phosphorylase (PNP) Inhibition: PNP is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated autoimmune diseases and T-cell cancers. Inhibitors of PNP can lead to an accumulation of purine nucleosides that are toxic to T-cells. While specific studies on this compound derivatives as PNP inhibitors are not widely reported, the development of potent PNP inhibitors like 8-aminoguanine (B17156) demonstrates the therapeutic potential of targeting this enzyme. youtube.com The diaminonaphthalene scaffold could serve as a starting point for the design of novel, potent, and selective PNP inhibitors for various therapeutic applications, including antiprotozoal therapies, as many protozoa also rely on the purine salvage pathway.

Central Nervous System Activities in Preclinical Models (e.g., Anxiolytic, Sedative, Hypnotic)

Many CNS-active drugs, including anxiolytics, sedatives, and hypnotics, function by interacting with specific receptors in the brain, such as the gamma-aminobutyric acid type A (GABA-A) receptor. For example, benzodiazepines and a newer class of ultra-short-acting agents like CNS 7056 exert their sedative effects by binding to the benzodiazepine (B76468) site on the GABA-A receptor, enhancing the inhibitory effects of GABA. The development of novel classes of compounds, such as annelated 1,4-benzodiazepines, has led to the identification of potent tranquilizing agents.

The design of new CNS-active compounds often involves the creation of rigid molecular scaffolds that can present functional groups in a precise three-dimensional arrangement to facilitate receptor binding. The naphthalene ring system of this compound provides a rigid core that could be functionalized with various substituents to target specific CNS receptors. The amino and hydroxyl groups could be modified to modulate properties such as lipophilicity, which is crucial for crossing the blood-brain barrier, and to introduce specific interactions with receptor binding sites. While purely speculative at this stage, the this compound scaffold represents a potential starting point for the rational design of novel compounds with anxiolytic, sedative, or hypnotic properties, warranting further investigation in preclinical models.

Materials Science Applications

Precursors for Dyes and Pigments (e.g., Azo Dyes, Electro-luminescent Materials)

The aromatic structure and reactive amino and hydroxyl groups of this compound make it a valuable precursor for the synthesis of a variety of dyes and pigments. Azo dyes, which are characterized by the -N=N- chromophore, are a particularly important class of synthetic colorants, and diaminonaphthalene derivatives are excellent building blocks for their creation.

Beyond traditional dyes, there is growing interest in the development of functional organic materials with specific optical and electronic properties. Naphthalene-based compounds are being explored for their potential in electro-luminescent materials for applications such as organic light-emitting diodes (OLEDs). For instance, a 2,6-core-substituted naphthalene diimide derivative has been shown to exhibit electroluminescence when adsorbed on a metal surface. This suggests that by designing and synthesizing appropriate derivatives of this compound, it may be possible to create novel materials with tailored photophysical properties for advanced applications in electronics and photonics.

Table 3: Synthesis of Azo Dyes from Naphthalene Derivatives

| Diazonium Component | Coupling Component | Resulting Dye Type | Key Reaction Steps | Reference |

| Diazotized 4-aminophenol | Naphthalen-2-ol | Azo Dye | Diazotization, Azo Coupling | |

| Diazotized Aniline (B41778) | Resorcinol and Diazotized 2,7-naphthalenedisulfonic acid derivative | Azo Dye | Diazotization, Azo Coupling | aps.org |

| Diazotized Aryl Amine | β-Naphthol | Azo Dye | Diazotization, Azo Coupling |

Polymeric Materials and Catalysts (e.g., magnetic nanocatalysts)

The reactivity of the amino groups on the naphthalene ring allows for the use of diaminonaphthalene derivatives as monomers in the synthesis of advanced polymeric materials. These polymers can serve as supports for catalysts, leading to the development of highly efficient and recyclable catalytic systems.

A notable application is the creation of magnetic nanocatalysts. In this approach, a polymer of a diaminonaphthalene isomer, such as poly(1,8-diaminonaphthalene), is used to coat magnetic nanoparticles. The resulting polymer-coated nanoparticles can then be functionalized with metal ions, such as copper, to create a robust and magnetically separable catalyst. These catalysts have demonstrated high activity in various organic reactions, including the oxidation of sulfides to sulfoxides and the oxidative coupling of thiols to disulfides. The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet, which simplifies product purification and enables the recycling of the catalyst.

Furthermore, naphthalene-based polymers, synthesized through methods like Friedel-Crafts crosslinking, have been investigated as supports for palladium catalysts used in Suzuki cross-coupling reactions. The functionalization of these polymers with groups such as hydroxyl, sulfonate, or nitro groups can influence the porosity of the material and the distribution of the catalytically active palladium species. These polymer-supported catalysts have shown high efficiency and selectivity in cross-coupling reactions, highlighting the potential of diaminonaphthalene-based polymers in the development of next-generation catalytic systems for fine chemical synthesis.

Based on a comprehensive search of available scientific literature, there is no documented evidence or research concerning the use of This compound as an analytical reagent for ion detection.

Extensive searches for the application of "this compound" in ion sensing, as an analytical reagent, or in the development of chemical sensors have yielded no relevant results. The scientific and patent literature does not appear to contain studies detailing its use for this specific purpose.

While related compounds, such as isomers of diaminonaphthalene, have been investigated for their fluorescence properties and potential in analytical chemistry, this specific compound, this compound, is not associated with any published research in the area of ion detection. Therefore, no data is available to populate the requested article sections, including detailed research findings or data tables on its analytical applications.

It is important to note that the absence of information in this specific context does not preclude the compound's use in other areas of chemical research, but for the focused topic of analytical reagents for ion detection, there is currently no scientific basis to support the generation of the requested article.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel, Regioselectively Functionalized Naphthalenol Architectures

The development of new and efficient methods for the regioselective synthesis of polysubstituted naphthalene (B1677914) derivatives is a significant area of focus. nih.gov Traditional methods often require harsh conditions or expensive catalysts, sometimes resulting in a mixture of isomers. nih.gov Current research is exploring innovative strategies to overcome these limitations.

One promising approach involves the electrophilic cyclization of arene-containing propargylic alcohols, which allows for the regioselective preparation of a wide variety of substituted naphthalenes under mild conditions. nih.gov This method has proven to be adaptable to various functional groups. nih.gov Another strategy focuses on the use of 1,2-oxazines to create regioselectively substituted naphthalenes and naphthols. researchgate.net Additionally, solvent-controlled Friedel-Crafts reactions of 1-naphthols with in situ generated aza-o-quinone methides offer a pathway to switchable regioselectivity, producing either ortho- or para-selective products by changing the solvent. acs.org The development of skeletal editing techniques, such as the nitrogen-to-carbon transmutation of isoquinolines, also presents a novel route to specifically substituted naphthalene derivatives. nih.gov These advanced synthetic methodologies are crucial for creating a diverse library of functionalized naphthalenol architectures for further investigation. nih.govutexas.eduresearchgate.net

Elucidation of Complex Reaction Mechanisms and Intermediates

A deeper understanding of the reaction mechanisms involving naphthalenol derivatives is critical for optimizing synthetic routes and predicting product formation. For instance, the electrochemical oxidation of 1,5-diaminonaphthalene has been studied to elucidate the mechanism leading to the formation of a phenoxazinone derivative. The proposed mechanism involves a Michael addition followed by a series of oxidation, cyclization, and aromatization steps. researchgate.net

Application of Advanced Spectroscopic Techniques for Real-time Monitoring

The ability to monitor chemical reactions in real-time is essential for understanding kinetics, identifying transient intermediates, and optimizing reaction conditions. Advanced spectroscopic techniques are at the forefront of this endeavor. mdpi.comacorn.works

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when enhanced by hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), allows for the real-time monitoring of reactions even at low concentrations. nih.govnih.govacs.org This has been successfully applied to study azide-alkyne cycloadditions, providing detailed mechanistic insights. nih.govnih.gov Other techniques such as UV-Vis, infrared, and Raman spectroscopy are also powerful tools for real-time analysis of various chemical and biocatalytic processes. mdpi.com The application of these advanced spectroscopic methods to the synthesis and reactions of 2,4-Diaminonaphthalen-1-ol and its derivatives will be instrumental in unraveling complex reaction pathways.

Deeper Integration of Computational Chemistry with Experimental Findings

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. nih.gov Computational methods, such as DFT and molecular docking, can predict molecular properties, reaction pathways, and biological activities, thereby guiding experimental design and saving valuable resources. researchgate.netnih.govresearchgate.net

For example, in the study of aminobenzylnaphthols, in silico methods were used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and identify potential biological targets, which were then validated by in vitro experiments. nih.gov Similarly, computational studies on selenium-containing naphthalene derivatives have provided insights into their electronic structure and reactivity. researchgate.net A deeper integration of these computational tools with the experimental investigation of this compound will accelerate the discovery of its potential applications.

Identification of New Biological Targets and Comprehensive Mechanistic Studies

Derivatives of diaminonaphthalene have shown a range of biological activities, suggesting that this compound could be a scaffold for the development of new therapeutic agents. For instance, some perimidine derivatives, synthesized from 1,8-diaminonaphthalene (B57835), have exhibited antitumor, antimicrobial, and antifungal properties. researchgate.net Similarly, 2,3-diaminonaphthalene-1,4-dione (B3047323) has been identified as a versatile precursor for synthesizing molecules with potential applications in treating cancer and diabetes. researchgate.net

Future research will focus on screening this compound and its newly synthesized derivatives against a wide array of biological targets. This will involve high-throughput screening assays and detailed mechanistic studies to understand how these compounds interact with biological systems at the molecular level. The identification of specific protein targets will be crucial for the rational design of more potent and selective drug candidates. nih.gov

Exploration of Sustainable Synthesis Routes and Biocatalytic Transformations

The development of environmentally friendly synthetic methods is a key goal in modern chemistry. digitellinc.comtandfonline.com This includes the use of greener solvents, renewable starting materials, and catalytic processes that minimize waste. guidechem.comacs.org For the synthesis of aminophenols, which share functional groups with this compound, several green routes are being explored.

One approach involves the catalytic hydrogenation of nitroarenes in environmentally benign solvent systems like pressurized CO2/H2O. acs.org Another strategy utilizes catalysts supported on natural materials, such as nano-sized nickel on aragonite, for the reduction of nitrophenols. tandfonline.comtandfonline.com Furthermore, the amination of hydroquinone, which can be derived from lignin, a renewable biomass source, is being investigated as a sustainable route to 4-aminophenol. digitellinc.com Exploring similar biocatalytic and green chemistry approaches for the synthesis of this compound will be a critical step towards its sustainable production and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.